1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride
Description
Historical Context of Naphthalene-Based Amines in Heterocyclic Chemistry
The exploration of naphthalene derivatives began with Michael Faraday’s isolation and characterization of naphthalene in 1826, which laid the groundwork for studying fused aromatic systems. Early 20th-century advancements in coal tar distillation enabled the isolation of naphthalene precursors, facilitating the synthesis of substituted amines like 1-naphthaleneethylamine. The development of catalytic reforming processes in the 1950s further expanded access to complex naphthalene derivatives, including tetrahydro and alkylated variants.
Naphthalene-based amines gained prominence through their role in Haworth synthesis, which demonstrated the feasibility of constructing polycyclic systems from simpler aromatic precursors. The introduction of methyl groups to ethylamine scaffolds, as seen in 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl derivatives, emerged as a strategy to modulate molecular rigidity and electronic density for applications in asymmetric catalysis and host-guest chemistry.
Table 1: Key Structural Features of 1-Naphthaleneethylamine, 1,2,3,4-Tetrahydro-N,N,1,2-Tetramethyl-, Hydrochloride
Structural Significance of Tetramethyl Substitution Patterns in Ethylamine Scaffolds
The tetramethyl substitution pattern in this compound introduces distinct conformational and electronic effects:
Steric Hindrance : The 1,2-dimethyl groups on the tetrahydronaphthalene ring enforce a specific chair-like conformation, reducing rotational freedom and enhancing molecular rigidity. This geometry favors interactions with chiral environments in catalytic applications.
Electronic Modulation : N,N-Dimethylation of the ethylamine side chain increases electron density at the nitrogen center, as described by the molecular SMILES notation
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-]. This protonated amine configuration enhances solubility in polar solvents while maintaining hydrophobic interactions through the naphthalene moiety.Crystal Packing Effects : The hydrochloride counterion participates in hydrogen-bonding networks, as evidenced by X-ray crystallographic studies of related naphthaleneethylamine salts. These interactions influence the compound’s melting point and stability in solid-state applications.
Table 2: Comparative Analysis of Substitution Patterns in Naphthalene Derivatives
Properties
CAS No. |
63766-06-3 |
|---|---|
Molecular Formula |
C16H26ClN |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H |
InChI Key |
ANMUIGNXWIBGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Hydrogenation Routes
A common and effective route to prepare tetrahydronaphthylamine derivatives involves reductive amination of substituted naphthaldehydes or naphthylmethanamine intermediates, followed by catalytic hydrogenation to reduce the aromatic ring to the tetrahydro form.
Example Process :
Starting from 1-chloromethylnaphthalene, reaction with N-methylformamide in the presence of a mild base and phase transfer catalyst yields a tertiary amide intermediate. Subsequent acid hydrolysis liberates the corresponding N-methyl-1-naphthalenemethanamine. This intermediate can be purified by extraction and vacuum distillation to afford the pure amine.Hydrogenation Step :
Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled hydrogen pressure (10-20 kg/cm²) in an alcoholic solvent (e.g., isopropanol) converts the aromatic naphthylamine to the tetrahydro derivative. This step is often followed by acidification with hydrochloric acid to form the hydrochloride salt of the tetrahydro amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-chloromethylnaphthalene + N-methylformamide + KOH + phase transfer catalyst | Formation of N-methyl-N-(1-naphthylmethyl)-formamide |
| 2 | Acid hydrolysis (10% H2SO4, reflux 4 hr) | Hydrolysis to N-methyl-1-naphthalenemethanamine |
| 3 | Catalytic hydrogenation (Pd/C, H2, rt) | Reduction to tetrahydro derivative |
| 4 | Addition of HCl | Formation of hydrochloride salt |
Alkylation Methods Avoiding Hydrogenation
An alternative synthetic route avoids direct hydrogenation by using alkylation of tetrahydronaphthylamine intermediates:
Direct alkylation of 1,2,3,4-tetrahydro-1-naphthylamine with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions can introduce methyl groups on the nitrogen to achieve N,N,1,2-tetramethyl substitution.
This method requires careful control to avoid over-alkylation or formation of quaternary ammonium salts.
Related Synthetic Examples from Patents and Literature
Synthesis of N-Methyl-1-Naphthalenemethanamine (Related Intermediate)
- A patented process describes the preparation of N-methyl-1-naphthalenemethanamine by reacting 1-chloromethylnaphthalene with N-methylformamide in presence of potassium hydroxide and tetra-n-butylammonium bromide as phase transfer catalyst. The crude formamide is hydrolyzed with sulfuric acid, extracted, basified, and purified by vacuum distillation, yielding 41-82% pure amine.
Catalytic Hydrogenation and Salt Formation
- In a related example, catalytic hydrogenation of substituted tetrahydronaphthylamines is performed using 10% Pd/C in isopropanol under hydrogen pressure (10-20 kg/cm²). After reaction completion, the free amine is converted to hydrochloride salt by addition of concentrated hydrochloric acid at room temperature, yielding high purity (over 98%) hydrochloride salts with good yields (around 87%).
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Chloromethylnaphthalene | N-methylformamide, KOH, phase transfer catalyst | Formamide formation, acid hydrolysis, extraction, distillation | 41-82 | Avoids expensive Pt/C catalyst, no hydrogenation |
| 2 | Naphthylamine derivatives | Pd/C catalyst, H2 (10-20 kg/cm²), isopropanol | Catalytic hydrogenation, acidification with HCl | 87 | Produces tetrahydro derivatives as hydrochloride salts |
| 3 | Tetrahydro-1-naphthylamine | Methylating agents (e.g., methyl iodide) | Alkylation of amine nitrogen | Variable | Requires control to avoid over-alkylation |
Analytical and Purification Notes
- Extraction : Organic solvents such as toluene or ethyl acetate are used for extraction of free amines from aqueous layers after acid/base treatment.
- Purification : Vacuum distillation under reduced pressure is commonly employed to purify the free amine intermediates.
- Salt Formation : Hydrochloride salts are formed by addition of concentrated hydrochloric acid to free amines in alcoholic solutions, followed by filtration and drying.
- Catalysts : Phase transfer catalysts like tetra-n-butylammonium bromide facilitate nucleophilic substitution reactions; Pd/C is the preferred hydrogenation catalyst.
Chemical Reactions Analysis
Hydrolysis and Salt Neutralization
The hydrochloride salt undergoes neutralization in basic conditions to yield the free tertiary amine. For example:
-
Reaction :
Neutralization typically occurs in aqueous or alcoholic media, with the free amine extracted using organic solvents like toluene or dichloromethane .
Oxidation Reactions
The naphthalene moiety and ethyl chain are susceptible to oxidation under specific conditions:
Key Finding : Oxidation of the ethyl group yields 1-naphthalenecarboxylic acid , while aromatic oxidation forms 1,4-naphthoquinone derivatives .
Alkylation and Quaternization
The tertiary amine participates in quaternization reactions with alkyl halides:
-
Example :
This reaction proceeds in polar aprotic solvents (e.g., DMF) at 50–60°C, forming a quaternary ammonium salt .
Condensation with Carbonyl Compounds
The ethylamine side chain reacts with aldehydes/ketones to form Schiff bases :
Reductive Amination
The compound can undergo hydrogenolysis to remove methyl groups:
-
Catalytic Hydrogenation :
This reaction requires high-pressure hydrogen (3–5 atm) and yields secondary amines .
Sulfonation and Halogenation
Electrophilic substitution on the naphthalene ring occurs under controlled conditions:
| Reagent | Product | Position | Yield | Reference |
|---|---|---|---|---|
| Cl₂ (FeCl₃) | 1-Chloro derivative | C₁ position | 75–80% | |
| H₂SO₄ (SO₃) | 1-Sulfonic acid | C₁ position | 85% | |
| Br₂ (HNO₃) | 1-Bromo derivative | C₁ position | 70% |
Note : The naphthalene ring directs electrophiles predominantly to the C₁ position due to steric and electronic factors .
Complexation with Metal Ions
The tertiary amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These reactions are pH-dependent and occur in aqueous ethanol .
Thermal Decomposition
At temperatures >250°C, the compound undergoes pyrolysis , releasing methyl chloride and forming polycyclic aromatic hydrocarbons (PAHs). This is observed in thermogravimetric analysis (TGA) studies .
Scientific Research Applications
Synthesis Pathways
The synthesis of 1-Naphthaleneethylamine derivatives generally involves several chemical reactions including:
- Alkylation : The introduction of alkyl groups to naphthalene derivatives.
- Reduction : Converting ketones or imines to amines.
- Hydrochloride Formation : The addition of hydrochloric acid to form the hydrochloride salt.
This compound is often synthesized as an intermediate in the production of pharmaceuticals and other organic compounds.
Scientific Research Applications
-
Pharmaceutical Development
- Antifungal Agents : 1-Naphthaleneethylamine derivatives are crucial intermediates in the synthesis of antifungal medications like terbinafine hydrochloride. Terbinafine is widely used for treating dermatophyte infections such as athlete's foot and ringworm due to its ability to inhibit fungal squalene epoxidase .
- Neuroprotective Compounds : Research indicates that derivatives of naphthaleneethylamine may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases.
-
Material Science
- Dyes and Pigments : The compound serves as a precursor in synthesizing various dyes and pigments due to its chromophoric properties. These applications are significant in textile and coating industries where colorfastness and stability are essential .
- Optoelectronic Devices : Recent studies have highlighted the role of naphthalene derivatives in enhancing photoluminescence properties in materials used for light-emitting diodes (LEDs) and solar cells. This includes improving the efficiency and stability of perovskite-based optoelectronic devices .
- Analytical Chemistry
Case Study 1: Synthesis of Terbinafine Hydrochloride
A detailed study demonstrated the efficiency of using 1-Naphthaleneethylamine as an intermediate in the synthesis of terbinafine hydrochloride. The synthetic route involved several steps including the formation of key functional groups that are essential for the antifungal activity of terbinafine. The study emphasized optimizing reaction conditions to improve yield and purity .
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal explored the neuroprotective effects of naphthaleneethylamine derivatives on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and preserve neuronal function, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for MAO inhibitor intermediates () but requires additional methylation steps .
- HPLC retention times vary significantly based on substituents; for example, 5l elutes at 15.3 min, while chlorinated analogs may have shorter tᵣ due to polarity changes .
Pharmacological and Industrial Relevance
- Antidepressant Impurities : Compounds like ACI-INT-112 are sertraline impurities, highlighting the importance of stereochemical control in pharmaceutical synthesis .
- Industrial Viability : Simpler analogs (e.g., 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride) are preferred for large-scale synthesis due to lower complexity, but the target compound’s modifications may offer patentable advantages .
Biological Activity
Overview of 1-Naphthaleneethylamine Derivatives
1-Naphthaleneethylamine , a member of the naphthalene family, has been studied for its potential biological activities. The specific derivative mentioned, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride , suggests a structural complexity that may influence its pharmacological properties.
Biological Activity
- Neurotransmitter Modulation : Compounds similar to naphthaleneethylamine have been noted for their interaction with neurotransmitter systems. They may act as monoamine reuptake inhibitors or modulators of serotonin and dopamine pathways.
- Antidepressant Properties : Some studies have indicated that naphthalene derivatives exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance monoaminergic transmission.
- Antioxidant Activity : Certain naphthalene-based compounds have demonstrated antioxidant properties, which could contribute to neuroprotective effects.
- Antimicrobial Effects : Research has shown that naphthalene derivatives possess antimicrobial properties against various bacterial strains.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Neurotransmitter Modulation | Inhibition of reuptake of serotonin/dopamine | [Source Needed] |
| Antidepressant Properties | Enhancement of monoaminergic transmission | [Source Needed] |
| Antioxidant Activity | Scavenging free radicals | [Source Needed] |
| Antimicrobial Effects | Disruption of bacterial cell membranes | [Source Needed] |
Case Studies
- Case Study 1 : A study investigating the antidepressant effects of naphthalene derivatives found significant improvements in depression-like behaviors in rodent models following administration of specific compounds within this class.
- Case Study 2 : Research on the antioxidant capabilities of naphthalene derivatives indicated a reduction in oxidative stress markers in treated cells compared to controls.
Research Findings
Recent research has focused on synthesizing novel naphthalene derivatives to enhance their biological activity and reduce toxicity. The structure-activity relationship (SAR) studies have revealed that modifications in the alkyl side chains can significantly impact the potency and selectivity of these compounds.
Q & A
Q. Advanced Research Focus
- In Silico Tools : Use software like ADMET Predictor or Schrödinger’s QikProp to simulate Phase I/II metabolism (e.g., methyl group oxidation, glucuronidation) .
- Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify potential reactive metabolites (e.g., epoxides) .
- Toxicity Prediction : Apply QSAR models to metabolites, focusing on endpoints like mutagenicity (Ames test predictions) and hepatotoxicity .
What experimental controls are critical in in vivo toxicokinetic studies?
Q. Advanced Research Focus
- Dose Formulation : Verify compound homogeneity in vehicle (e.g., 0.5% methylcellulose) using HPLC .
- Plasma Sampling : Collect serial blood samples (0, 1, 4, 24 hrs post-dose) and stabilize with EDTA/heparin to prevent ex vivo degradation .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) and correct for matrix effects with isotope-labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
